HIV-1 inhibitor-69

HIV-1 Reverse Transcriptase NNRTI TIBO

NNRTI class members show dramatic potency shifts from minor structural changes-a single chlorine positional shift (8-Cl→9-Cl TIBO) reduces RT inhibition ~7-fold (IC50: 4.6 vs 33 nM). HIV-1 inhibitor-69 (Tivirapine, CAS 257891-65-9) provides a rigorously validated reference standard: • Wild-type HIV-1 RT IC50: 4.6 nM; completely HIV-2 inactive-ideal HIV-1-specific control • 3.0 Å co-crystal structure (PDB: 1HNV) enables docking, pharmacophore modeling & SAR benchmarking • Defined Y181C resistance profile for quantitative comparison with next-generation NNRTIs Standard packs: 10/50/100 mg; bulk custom synthesis available. Usually in stock for immediate dispatch.

Molecular Formula C16H20ClN3S
Molecular Weight 321.9 g/mol
CAS No. 257891-65-9
Cat. No. B11770148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-69
CAS257891-65-9
Molecular FormulaC16H20ClN3S
Molecular Weight321.9 g/mol
Structural Identifiers
SMILESCC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Cl)NC2=S
InChIInChI=1S/C16H20ClN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21)
InChIKeyZNFFMCYSMBXZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-69 (Tivirapine) Overview


HIV-1 inhibitor-69, also known as Tivirapine or R86183 (CAS: 257891-65-9), is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the TIBO (tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-thione) chemotype [1]. It exhibits potent and HIV-1-specific inhibitory activity against wild-type HIV-1 reverse transcriptase (RT), with a reported IC50 value of 4.6 nM, but lacks activity against HIV-2 and murine retroviruses [2]. The three-dimensional structure of HIV-1 RT complexed with Tivirapine has been determined at 3.0 Å resolution, providing a validated structural framework for understanding inhibitor binding interactions [3].

Tivirapine Selectivity and Interchangeability


Substitution of HIV-1 inhibitor-69 (R86183) with structurally related TIBO analogs or alternative NNRTIs introduces quantifiable changes in potency and selectivity that may compromise experimental reproducibility. Direct comparative studies have established that a single chlorine atom positional shift—moving from the 8-position (R86183) to the 9-position (R82913)—reduces RT inhibitory potency by approximately 7-fold (IC50: 4.6 nM vs. 33 nM) [1]. Furthermore, while Tivirapine demonstrates robust inhibition of HIV-1 replication, it is completely inactive against HIV-2, a selectivity profile that differs from some newer NNRTIs with broader lentiviral coverage [2]. These data underscore that in-class compounds are not functionally interchangeable; selection based solely on NNRTI class membership without specific potency and selectivity data introduces uncontrolled variables into experimental systems.

Tivirapine Comparative Evidence


Wild-Type HIV-1 RT Potency: 8-Cl vs 9-Cl TIBO

HIV-1 inhibitor-69 (R86183, 8-Cl TIBO) exhibits approximately 7.2-fold greater inhibitory potency against wild-type HIV-1 reverse transcriptase compared to its positional isomer R82913 (9-Cl TIBO). This difference arises solely from the chlorine atom substitution position on the TIBO scaffold [1].

HIV-1 Reverse Transcriptase NNRTI TIBO

HIV-1 vs HIV-2 Selectivity

Tivirapine (R86183) demonstrates stringent HIV-1 specificity, with no detectable inhibitory activity against HIV-2 replication in cellular assays. This contrasts with certain other NNRTIs that may exhibit cross-lentiviral activity, and distinguishes Tivirapine from nucleoside RT inhibitors (NRTIs) that typically inhibit both HIV-1 and HIV-2 [1][2].

HIV-1 Specificity HIV-2 Antiviral Selectivity

HIV-1 RT Binding Mode: TIBO vs Nevirapine

Crystal structure analysis of HIV-1 RT complexed with TIBO R86183 at 3.0 Å resolution reveals that despite distinct chemical scaffolds, Tivirapine and nevirapine adopt a similar 'butterfly-like' conformation within the NNRTI-binding pocket and share substantial overlap in their binding modes [1]. This structural insight provides a validated reference point for understanding cross-resistance patterns and for computational modeling of NNRTI binding.

HIV-1 RT NNRTI Binding Pocket Crystal Structure

Activity Against Y181C HIV-1 RT Mutant

The Y181C mutation in HIV-1 RT confers cross-resistance to multiple first-generation NNRTIs including nevirapine and Tivirapine. While direct comparative data for R86183 against newer NNRTIs at Y181C is limited, crystal structure analysis of R86183 complexed with Y181C RT has been determined, showing that the mutation disrupts key inhibitor-enzyme interactions [1]. This contrasts with second-generation NNRTIs (e.g., etravirine, rilpivirine) that retain activity against Y181C as a single mutation.

Drug Resistance Y181C Mutation NNRTI

Tivirapine Research Applications


Co-Crystal Structure for NNRTI Design

The 3.0 Å resolution co-crystal structure of HIV-1 RT complexed with R86183 (PDB: 1HNV) provides a validated structural template for molecular docking studies, pharmacophore modeling, and structure-based design of novel NNRTIs [1]. This structure reveals the butterfly-like binding conformation and specific residue interactions that can be quantitatively compared with binding modes of other NNRTIs, including nevirapine and α-APA inhibitors. Procurement of R86183 enables experimental validation of computational predictions and serves as a structural benchmark for assessing novel inhibitor binding modes.

First-Generation NNRTI Resistance Comparator

Given its defined susceptibility profile to the Y181C mutation and the availability of structural data on the R86183-Y181C RT complex, HIV-1 inhibitor-69 is optimally positioned as a first-generation NNRTI reference compound in studies evaluating the resistance-breaking capacity of novel inhibitors [1]. Its well-characterized loss of activity against Y181C provides a baseline against which the resistance profiles of second-generation NNRTIs (e.g., etravirine, rilpivirine) or novel chemotypes can be quantitatively compared.

HIV-1 Specificity Control in Lentiviral Studies

The strict HIV-1 selectivity of Tivirapine—complete inactivity against HIV-2—makes it an ideal control compound for experiments requiring unambiguous HIV-1-specific RT inhibition [1][2]. In comparative lentiviral studies or in systems where HIV-2 may be present as a contaminant or co-infection model, R86183 enables researchers to isolate HIV-1-specific effects, in contrast to NRTIs or broader-spectrum NNRTIs that may inhibit multiple lentiviral species.

Potency Benchmark for TIBO-Derived Inhibitors

The direct comparative data showing a 7.2-fold potency difference between 8-Cl TIBO (R86183, IC50 = 4.6 nM) and 9-Cl TIBO (R82913, IC50 = 33 nM) establishes a quantitative benchmark for evaluating novel TIBO-derived inhibitors [1]. Researchers developing new analogs within the TIBO scaffold can use R86183 as a calibrated reference standard, enabling precise assessment of how structural modifications translate into potency changes and informing SAR optimization strategies.

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